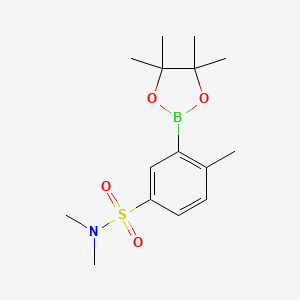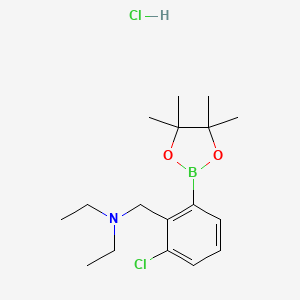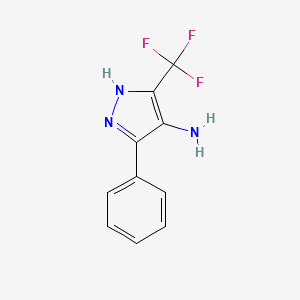
3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
Descripción general
Descripción
3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H8F3N3 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Reaction Mechanisms : Liu et al. (2013) examined the crystal structure of a related pyrazole compound using X-ray crystallography and proposed a reaction mechanism with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
Catalyst-Free Synthesis in Aqueous Media : Yu et al. (2014) developed a catalyst-free method for synthesizing pyrazole derivatives in an environmentally friendly process (Yu, Yao, Li, & Wang, 2014).
Corrosion Inhibition and Antimicrobial Applications : Sayed et al. (2018) explored the use of pyrazole derivatives as corrosion inhibitors and found them to be highly efficient. Additionally, they demonstrated significant antibacterial activities against various bacteria (Sayed, Azab, Anwer, Raouf, & Negm, 2018).
Potential as Antitumor Agents : Kettmann et al. (2005) synthesized a compound with potential antitumor properties and analyzed its crystal structure to understand the arrangement of pharmacophoric groups (Kettmann, Lokaj, Milata, Černuchová, Loupy, & Vo‐Thanh, 2005).
Electronic and Spectral Property Enhancement : A study in 2022 highlighted the interaction of a pyrazole derivative with fullerene molecules, enhancing its Raman activity and indicating antiarthritic properties (2022).
Corrosion Inhibition in Alloy Protection : Mahmoud (2005) researched the use of pyrazole derivatives as corrosion inhibitors for copper-iron alloys, revealing their high efficiency (Mahmoud, 2005).
Antimicrobial Activity via Vilsmeier–Haack Reaction : Bhat et al. (2016) synthesized new pyrazole derivatives using a Vilsmeier–Haack reaction and found them to display a broad spectrum of antimicrobial activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Hydrogen-Bonded Molecular Structures : Studies by Portilla et al. (2007) and Abonía et al. (2007) revealed complex hydrogen-bonded structures in pyrazole derivatives, contributing to our understanding of their molecular interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007), (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Biological Evaluation of Novel Derivatives : Shah et al. (2018) synthesized new amino pyrazole derivatives and evaluated their antimicrobial activities, identifying several compounds with significant efficacy (Shah, Patel, & Karia, 2018).
Regioselective Synthesis Strategies : Zanatta et al. (2013) described a regioselective synthesis approach for pyrazole derivatives, contributing to more efficient production methods (Zanatta, Amaral, dos Santos, Silva, Schneider, Fernandes, Bonacorso, & Martins, 2013).
Propiedades
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-7(14)8(15-16-9)6-4-2-1-3-5-6/h1-5H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDLEUWFIMWDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


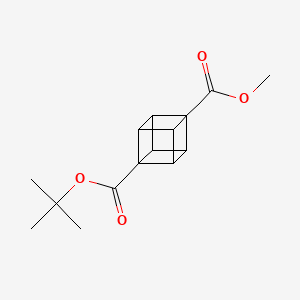
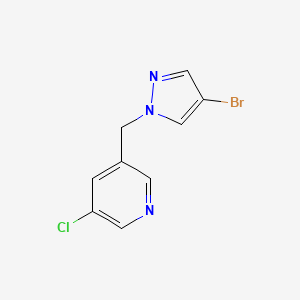
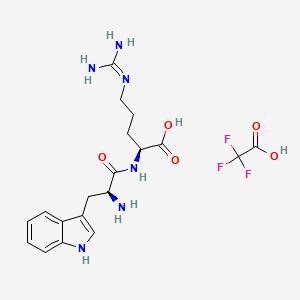
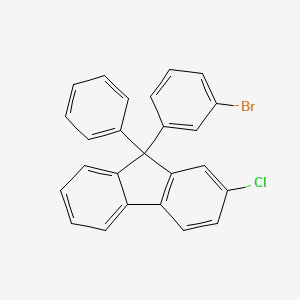

![N-([1,1'-Biphenyl]-4-yl)-3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8243340.png)
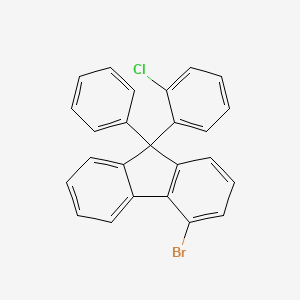
![N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8243353.png)
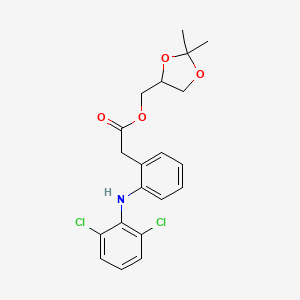

![Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate](/img/structure/B8243375.png)
